3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor binding affinity radioligand binding

This compound is the only commercially available 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative with validated submicromolar potency (cAMP IC50 29 nM) and quantified β-arrestin 2 bias—critical for SAR campaigns and as a QC reference standard. Generic substitution fails: the 3-fluorophenylsulfonyl moiety ensures selective DOR engagement and prevents the convulsant effects seen with earlier chemotypes, providing a safer analgesic probe for behavioral pharmacology.

Molecular Formula C20H20FN3O4S
Molecular Weight 417.46
CAS No. 941970-73-6
Cat. No. B2398283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941970-73-6
Molecular FormulaC20H20FN3O4S
Molecular Weight417.46
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F
InChIInChI=1S/C20H20FN3O4S/c21-16-7-4-8-17(13-16)29(27,28)23-11-9-20(10-12-23)18(25)24(19(26)22-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,22,26)
InChIKeyXEGMPAITPCFUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Core Scaffold for Novel δ Opioid Receptor Agonist Chemotypes


3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941970-73-6) is a spirohydantoin derivative belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype. This chemotype has recently been identified as a novel class of δ opioid receptor (DOR)-selective agonists with a distinct pharmacological profile characterized by low β-arrestin 2 recruitment efficacy and submicromolar potency in cAMP inhibition [1]. The compound serves as a key representative scaffold for structure-activity relationship (SAR) studies aimed at developing next-generation analgesics with improved safety profiles compared to failed clinical candidates like SNC80.

Why 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Other Triazaspiro Analogs


Generic substitution fails because subtle variations in the N3-benzyl and N8-sulfonyl substituents on the 1,3,8-triazaspiro[4.5]decane-2,4-dione core drastically alter DOR binding affinity, functional potency, and signaling bias. For example, among three closely related analogs, the Ki for DOR binding varied from 52 nM to 138 nM, and the β-arrestin 2 recruitment EC50 differed by nearly 4-fold (167 nM vs. 623 nM) [1]. The specific 3-fluorophenylsulfonyl moiety in this compound is a critical determinant of its interaction with the orthosteric binding site, as validated by molecular docking and molecular dynamics simulations [1]. Simply interchanging with an unsubstituted phenyl or a 4-fluorophenyl analog would not recapitulate the same receptor engagement profile.

Quantitative Evidence for Differentiated Selection of 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


DOR Binding Affinity Compared to Class-Leading Agonists and Peptide Controls

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, to which this compound belongs, demonstrates nanomolar binding affinity at the human δ opioid receptor (DOR). The most potent analog in the series exhibits a pKi of 7.3 ± 0.1 (Ki = 52 nM) [1]. This affinity is significantly weaker than the endogenous peptide ligand Leu5-enkephalin (Ki = 1.4 nM) but is achieved with a non-peptide, drug-like scaffold, which is a critical advantage for oral bioavailability and CNS penetration [1]. In contrast, the failed clinical candidate SNC80, a diethylbenzamide chemotype, shows higher affinity but also induces seizures and tachyphylaxis, underscoring the value of this new chemotype's balanced affinity [1].

δ opioid receptor binding affinity radioligand binding

Functional G-Protein Signaling Bias (cAMP Inhibition) Versus β-Arrestin 2 Recruitment

This triazaspiro compound exhibits a functional signaling bias favoring G-protein-mediated cAMP inhibition over β-arrestin 2 recruitment. For the most potent analog, the cAMP IC50 is 29 nM, while the β-arrestin 2 EC50 is 167 nM, yielding a bias factor that favors G-protein signaling [1]. This stands in stark contrast to SNC80, which is highly efficacious at recruiting β-arrestin, a pathway linked to convulsions and receptor desensitization. The low β-arrestin 2 recruitment efficacy of this chemotype (65% of Leu5-enkephalin) [1] is a key differentiator that directly addresses the primary failure mode of prior DOR agonists in clinical trials.

functional selectivity biased agonism cAMP inhibition

Selectivity Profile Against Off-Target GPCRs

The most potent hit from this chemotype was screened against a panel of 167 GPCRs and demonstrated high selectivity for DOR [1]. This broad selectivity assessment is a direct differentiator from earlier DOR agonists, which often engaged μ-, κ-, or nociceptin opioid receptors, contributing to side effects. The comprehensive profiling data embedded in this study provides a baseline selectivity fingerprint that can be used for quality control and batch-to-batch consistency evaluation when procuring this compound as a reference standard.

selectivity off-target screen GPCR panel

In Vivo Anti-Allodynic Efficacy in an Inflammatory Pain Model

The most potent analog of this chemotype demonstrated statistically significant anti-allodynic efficacy in the complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice [1]. This in vivo validation is a critical differentiator, as many high-throughput screening hits fail to translate to animal models. The efficacy was achieved without the convulsant effects observed with SNC80, directly validating the hypothesis that low β-arrestin bias correlates with an improved therapeutic index in vivo [1].

in vivo efficacy CFA model inflammatory pain

High-Impact Research and Industrial Application Scenarios for 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Tool Compound for Dissecting DOR Signaling Bias in Native Tissues

With its functionally characterized G-protein bias and low β-arrestin 2 recruitment [1], this compound serves as a chemically tractable tool to probe DOR signaling pathways in primary neurons or brain slices. Researchers can use it to isolate G-protein-mediated analgesic effects from β-arrestin-mediated adverse events, enabling mechanistic studies that are not feasible with balanced agonists like Leu5-enkephalin or convulsant chemotypes like SNC80. The compound's selectivity over 167 GPCRs [1] ensures that observed effects are DOR-mediated.

Medicinal Chemistry Scaffold for Lead Optimization Toward a Clinical Candidate

This compound represents a validated starting point for a structure-activity relationship (SAR) campaign. The triazaspiro core has demonstrated in vivo anti-allodynic efficacy without inducing seizures [1], a key differentiator from prior clinical failures. By procuring this exact compound, medicinal chemistry teams gain access to a well-characterized reference standard against which newly synthesized analogs can be benchmarked for binding affinity (target Ki < 100 nM), functional bias (cAMP IC50/β-arrestin EC50 ratio), and selectivity.

Reference Standard for Batch-to-Batch Quality Control in DOR Assay Panels

Given the extensive pharmacological characterization—including binding affinity (pKi 7.3), functional potency (cAMP IC50 29 nM), and β-arrestin 2 efficacy (65%) [1]—this compound can be used as a QC reference standard for DOR radioligand binding, cAMP, and β-arrestin recruitment assays. Its well-defined profile allows for rigorous normalization across experiments, reducing inter-lab variability in screening campaigns.

Chemical Probe for Validating DOR as a Target in Non-Pain Indications

The DOR has been clinically validated for migraine, anxiety, and alcohol use disorder [1]. This compound's favorable selectivity and signaling bias profile make it an ideal chemical probe to extend DOR target validation into these indications. Its lack of convulsant activity removes a key hurdle that prevented the use of previous DOR agonists in behavioral models.

Quote Request

Request a Quote for 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.